molecular formula C18H18N4O B14471638 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 69945-60-4

5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14471638
CAS No.: 69945-60-4
M. Wt: 306.4 g/mol
InChI Key: PUMGLGGVAIIWCB-UHFFFAOYSA-N
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Description

5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with aryl ketones under oxidative conditions to form the pyrimidine ring . The reaction conditions often include the use of catalysts such as ZnCl2 or NH4I, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in DNA synthesis or repair, thereby affecting cellular processes . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

69945-60-4

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

5-[(3-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H18N4O/c19-17-15(11-21-18(20)22-17)9-14-7-4-8-16(10-14)23-12-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H4,19,20,21,22)

InChI Key

PUMGLGGVAIIWCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3=CN=C(N=C3N)N

Origin of Product

United States

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